Ytterbium bis(trimethylsilyl)amide CAS number and properties
Ytterbium bis(trimethylsilyl)amide CAS number and properties
The following technical guide details the properties, synthesis, and applications of Ytterbium(II) bis(trimethylsilyl)amide , a highly reactive organolanthanide utilized in advanced catalysis and polymer chemistry.
Synonyms: Ytterbium(II) hexamethyldisilazide, Yb(HMDS)₂, Yb[N(SiMe₃)₂]₂
Executive Summary
Ytterbium(II) bis(trimethylsilyl)amide is a divalent lanthanide complex featuring a
Key Differentiator: Its extreme steric bulk, provided by the trimethylsilyl groups, stabilizes the large Yb(II) ion (ionic radius
Physicochemical Identity & Properties[1][2][3][4]
Chemical Identity
| Parameter | Detail |
| Chemical Formula | |
| Molecular Weight | 493.73 g/mol (Base-free) |
| Oxidation State | +2 (Divalent) |
| Electronic Config. | |
| CAS Number | 118506-44-6 (Generic for Yb(II) amide) Note: Often cited as THF adduct [Yb(HMDS)₂(THF)₂] or generated in situ. |
| Appearance | Red to Orange-Red Crystals (THF adduct) Distinct from the colorless/white Yb(III) species. |
Physical Properties
| Property | Value / Observation |
| Melting Point | ~120–121 °C (dec) for THF adduct |
| Solubility | High in THF, Toluene, Et₂O; Moderate in Pentane/Hexane. |
| Stability | Pyrophoric. Extremely sensitive to moisture and oxygen. Decomposes to Yb(III) species (colorless) upon oxidation. |
| Magnetic Susceptibility | Diamagnetic (Sharp |
Synthesis & Preparation Protocol
Prerequisite: All manipulations must be performed under a rigorous argon or nitrogen atmosphere using Schlenk line techniques or a glovebox (
Reaction Pathway
The standard synthesis involves a salt metathesis reaction between Ytterbium(II) iodide and Potassium bis(trimethylsilyl)amide (KHMDS).
Step-by-Step Protocol
-
Reagent Prep: Suspend anhydrous
(1.0 eq) in dry THF. is typically yellow/gold. -
Addition: Add a solution of KHMDS (2.0 eq) in THF dropwise at room temperature.
-
Reaction: Stir the mixture for 12–24 hours. The solution will darken to a deep red/orange color, indicating the formation of the Yb(II) amide. A white precipitate (KI) will form.[1]
-
Separation: Centrifuge or filter the mixture through a Celite pad (dried) to remove KI.
-
Isolation: Remove volatiles under reduced pressure to obtain a red solid.
-
Purification: Recrystallize from a concentrated toluene or pentane solution at
to yield red prismatic crystals of .
Synthesis Workflow Diagram
Figure 1: Synthetic workflow for the isolation of Ytterbium(II) bis(trimethylsilyl)amide.
Mechanistic Applications
Ring-Opening Polymerization (ROP)
Yb(HMDS)₂ is a single-site initiator for the "living" polymerization of cyclic esters like L-lactide and
-
Mechanism: Coordination-Insertion. The Lewis acidic Yb(II) center coordinates the carbonyl oxygen of the monomer. The nucleophilic amide group attacks the carbonyl carbon, cleaving the ring and forming a new alkoxide active species.
-
Control: The bulky HMDS ligands prevent aggregation, ensuring narrow molecular weight distributions (PDI < 1.1).
Hydroamination Catalyst
The complex catalyzes the intramolecular hydroamination of aminoalkenes.
-
Active Species: The amido ligand deprotonates the substrate amine, forming a reactive Yb-amido intermediate which undergoes migratory insertion into the alkene.
Catalytic Cycle Visualization (ROP)
Figure 2: Coordination-Insertion mechanism for the Ring-Opening Polymerization of Lactide initiated by Yb(II).
Handling & Safety (SDS Summary)
Hazard Class: Substances liable to spontaneous combustion (4.2); Substances which, in contact with water, emit flammable gases (4.3).
-
Atmosphere: Must be handled in an inert gas glovebox (Ar/N₂).
-
Quenching: Reacts violently with water/alcohols to release hexamethyldisilazane (HMDS) and H₂.
-
Storage: Store at
to prevent thermal degradation or ligand redistribution. -
Color Indicator: A color change from Red/Orange to Colorless/White indicates oxidation to Yb(III) (deactivation).
References
-
Boncella, J. M., & Andersen, R. A. (1985). Preparation of Yb[N(SiMe3)2]2[AlMe3]2. A complex with four ytterbium-methyl-aluminum interactions.[2][3][4] Organometallics, 4(1), 205-206.
-
Zhou, H., et al. (2007). Ytterbium(II) Complex Bearing a Diaminobis(phenolate) Ligand: Synthesis, Structure, and One-Electron-Transfer and ε-Caprolactone Polymerization Reactions. Inorganic Chemistry, 46(3), 958-964.
-
Yao, Y., et al. (2003). Synthesis and Structural Characterization of a New Class of Ytterbium(II) and Ytterbium(III) Complexes with Amido and Indenyl Ligands. Organometallics, 22(14), 2876–2882.
-
Evans, W. J. (2000). Perspectives in Reductive Lanthanide Chemistry. Coordination Chemistry Reviews, 206–207, 263–283.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Imino-2,3-dihydrobenzoxazole—a useful platform for designing rare- and alkaline earth complexes with variable di- and trianionic O,N,N, ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
